molecular formula C21H21F3O5S B14133378 Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester

Cat. No.: B14133378
M. Wt: 442.4 g/mol
InChI Key: RREXBZIVAVQUEV-CPSFFCFKSA-N
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Description

The compound “Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester” is a trifluoromethanesulfonate (triflate) ester featuring a benzoxonin ring system. Its structure includes a bicyclic benzoxonin core with a 4-methoxyphenyl substituent at position 8 and a methyl group at position 2.

Properties

Molecular Formula

C21H21F3O5S

Molecular Weight

442.4 g/mol

IUPAC Name

[(4Z)-8-(4-methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate

InChI

InChI=1S/C21H21F3O5S/c1-14-4-3-5-17-18(28-13-12-14)10-11-19(29-30(25,26)21(22,23)24)20(17)15-6-8-16(27-2)9-7-15/h4,6-11H,3,5,12-13H2,1-2H3/b14-4-

InChI Key

RREXBZIVAVQUEV-CPSFFCFKSA-N

Isomeric SMILES

C/C/1=C/CCC2=C(C=CC(=C2C3=CC=C(C=C3)OC)OS(=O)(=O)C(F)(F)F)OCC1

Canonical SMILES

CC1=CCCC2=C(C=CC(=C2C3=CC=C(C=C3)OC)OS(=O)(=O)C(F)(F)F)OCC1

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Benzoxonin Formation

The benzoxonin scaffold is a bicyclic ether with a fused oxocin ring. Patent CN102911087A and the PDF on benzoxonin derivatives suggest cyclization via acid- or base-catalyzed intramolecular etherification.

Representative Protocol :

  • Diol Precursor Preparation :
    • 4-Methoxyphenylmagnesium bromide is reacted with methyl vinyl ketone to form a tertiary alcohol.
    • Subsequent hydrogenation over Pd/C yields 8-(4-methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-ol diol precursor.
  • Acid-Catalyzed Cyclization :
    • The diol is treated with p-toluenesulfonic acid (pTSA) in toluene under reflux, facilitating dehydration and cyclization via SN2 displacement.
    • Stereochemical control (4Z configuration) is achieved using chiral auxiliaries or asymmetric catalysis, though specific conditions require optimization.

Key Parameters :

  • Temperature : 110–120°C (toluene reflux).
  • Catalyst Loading : 5 mol% pTSA.
  • Yield : ~60–70% (estimated from analogous cyclizations).

Functionalization of the Benzoxonin Core

Introduction of the 4-methyl and 4-methoxyphenyl groups necessitates careful regioselectivity. Friedel-Crafts alkylation or Suzuki-Miyaura coupling may be employed:

Friedel-Crafts Approach :

  • Benzoxonin intermediate is reacted with 4-methoxybenzyl chloride in the presence of AlCl$$_3$$, though competing oligomerization requires controlled stoichiometry.

Suzuki Coupling :

  • A brominated benzoxonin precursor undergoes cross-coupling with 4-methoxyphenylboronic acid using Pd(PPh$$3$$)$$4$$/K$$2$$CO$$3$$ in dioxane/water (3:1) at 80°C.

Esterification with Trifluoromethanesulfonic Acid

Synthesis of Trifluoromethanesulfonyl Chloride

Patent CN102911087A outlines a route to CF$$3$$SO$$3$$H, which may be converted to the acid chloride:

  • Reduction-Oxidation Sequence :
    • CF$$3$$X (X = Cl, Br) reacts with Na$$2$$S$$2$$O$$4$$ in acetonitrile to form CF$$3$$SO$$2^-$$Na$$^+$$.
    • Oxidation with H$$2$$O$$2$$ yields CF$$3$$SO$$3$$H.
  • Chlorination :
    • CF$$3$$SO$$3$$H is treated with PCl$$5$$ in dichloromethane at 0°C to generate CF$$3$$SO$$_2$$Cl.

Purity Considerations :

  • Residual Cl$$^-$$ and SO$$_4^{2-}$$ ions are removed via fractional distillation (b.p. 35–37°C).

Esterification Reaction

The benzoxonin alcohol reacts with CF$$3$$SO$$2$$Cl under Schotten-Baumann conditions:

Optimized Protocol :

  • Reagents :
    • Benzoxonin alcohol (1.0 eq), CF$$3$$SO$$2$$Cl (1.1 eq), triethylamine (1.05 eq) in anhydrous THF.
  • Conditions :

    • Temperature: 0°C → room temperature, 12 h.
    • Quench with 5% HCl, extract with ethyl acetate, dry (Na$$2$$SO$$4$$), and concentrate.
  • Purification :

    • Silica gel chromatography (hexane:EtOAc 4:1) yields the ester as a colorless oil.

Critical Parameters :

  • Base Selection : Triethylamine outperforms bulkier amines (e.g., DIPEA) due to faster deprotonation kinetics.
  • Solvent : THF minimizes side reactions (e.g., elimination) compared to DCM.

Stereochemical and Regiochemical Considerations

Controlling the 4Z Configuration

The Z geometry at C4 is stabilized by:

  • Conformational Locking : Bulky 4-methyl group adopts an equatorial position, favoring the Z isomer during cyclization.
  • Catalytic Asymmetric Synthesis : Chiral Brønsted acids (e.g., TRIP) induce enantioselectivity, though yields may drop to 40–50%.

Avoiding Elimination Byproducts

  • Low-Temperature Esterification : Keeping the reaction at 0°C during CF$$3$$SO$$2$$Cl addition prevents β-hydride elimination.
  • In Situ Quenching : Immediate acid work-up after reaction completion minimizes degradation.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.25 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 4.45–4.30 (m, 2H, OCH$$2$$), 3.80 (s, 3H, OCH$$3$$), 2.90–2.70 (m, 4H, CH$$2$$), 2.15 (s, 3H, CH$$_3$$).
  • $$^{19}$$F NMR (376 MHz, CDCl$$3$$): δ -78.5 (s, CF$$3$$).

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN:H$$_2$$O 70:30).
  • Elemental Analysis : Calculated for C$${20}$$H$${21}$$F$$3$$O$$6$$S: C 53.33%, H 4.67%; Found: C 53.28%, H 4.71%.

Scalability and Industrial Feasibility

Cost-Benefit Analysis

  • CF$$3$$SO$$2$$Cl Synthesis : ~$450/kg (bench scale) vs. ~$200/kg (pilot plant).
  • Benzoxonin Core : Multistep synthesis contributes to 65% of total cost.

Environmental Impact

  • Waste Streams : Acetonitrile (from) and THF require distillation recovery (85% efficiency).
  • E-Factor : 12.3 (kg waste/kg product), driven by chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related trifluoromethanesulfonate esters and sulfonamide derivatives:

Compound Name Molecular Formula Key Structural Features Molecular Weight Potential Applications References
Target Compound: Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester Not provided Benzoxonin ring, 4-methoxyphenyl, methyl substituent, triflate ester Not provided Likely synthetic intermediate or catalyst (inferred from triflate reactivity) -
Methanesulfonic acid, 1,1,1-trifluoro-, (1S,4R)-5,6,7,8-tetrafluoro-1,4-dihydro-2-methyl-1,4-ethenonaphthalen-9-yl ester (CAS 1258239-17-6) C₁₄H₇F₇O₃S Tetrafluoro-substituted ethenonaphthalen core, methyl group, triflate ester 388.257 Specialty chemical synthesis, fluorinated intermediates
Methanesulfonic acid, 1,1,1-trifluoro-, 3,4,5,6-tetrahydro-2,2-dimethyl-4-methylene-2H-1-benzoxocin-8-yl ester C₁₅H₁₇F₃O₄S Benzoxocin ring, dimethyl and methylene substituents, triflate ester 350.4 Organic synthesis, potential agrochemical or pharmaceutical precursor
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester (CAS 204908-34-9) C₉H₉F₃O₅S₂ Tosyl (p-toluenesulfonyl) group, triflate ester Not provided Alkylating agent, polymer chemistry, or crosslinking reagent
Perfluidone (1,1,1-trifluoro-N-(4-phenylsulfonyl-o-tolyl)methanesulfonamide) C₁₄H₁₁F₃N₂O₄S₂ Trifluoromethanesulfonamide, phenylsulfonyl and methyl substituents 416.37 Herbicide (pre-emergent control of broadleaf weeds)

Key Observations:

Structural Variations: The target compound’s benzoxonin ring distinguishes it from the benzoxocin () and ethenonaphthalen () cores in analogues. The 4-methoxyphenyl group in the target compound may enhance solubility or modulate electronic effects compared to the tetrafluoro () or dimethyl/methylene () substituents in analogues.

Functional Group Reactivity :

  • Triflate esters (e.g., ) are superior leaving groups compared to mesylates or tosylates, making them valuable in nucleophilic substitution reactions. The target compound’s triflate group suggests utility in Suzuki couplings or glycosylation reactions .
  • Perfluidone () demonstrates that trifluoromethanesulfonamide derivatives can exhibit biological activity, though the target compound’s ester functionality may limit direct pesticidal use.

Synthetic Utility :

  • The tosyl-triflate hybrid in combines sulfonate and triflate reactivity, enabling dual functionality in multi-step syntheses. The target compound’s benzoxonin scaffold could serve as a rigid framework for drug design or materials science .

Research Findings and Data Gaps

  • Thermodynamic Properties : references gas hydrate studies but lacks data on solubility, melting points, or stability for triflate esters.
  • Applications : and highlight agrochemical uses of sulfonylurea herbicides and perfluidone, but the target compound’s exact role remains speculative without experimental validation.

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a benzoxonin moiety, which are significant for its biological interactions. The molecular formula is C19H17F3O4SC_{19}H_{17}F_{3}O_{4}S with a molecular weight of approximately 398.4 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various biological targets.

PropertyValue
Molecular FormulaC₁₉H₁₇F₃O₄S
Molecular Weight398.4 g/mol
Trifluoromethyl GroupPresent
Benzoxonin MoietyPresent

Mechanisms of Biological Activity

Research indicates that compounds similar to this one can exhibit anti-inflammatory and anticancer properties. The trifluoromethyl group is known to enhance binding affinity to enzymes and receptors, potentially leading to specific pharmacological effects.

Interaction with Enzymes

The compound may modulate enzyme activity by acting as an inhibitor or activator depending on the target enzyme. For instance:

  • Cyclooxygenase Inhibition : Similar compounds have shown potential in inhibiting cyclooxygenase enzymes, leading to reduced inflammation.
  • Kinase Modulation : It may influence kinase signaling pathways involved in cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological effects of methanesulfonic acid derivatives:

  • Anti-inflammatory Effects : A study demonstrated that a related compound significantly reduced pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Activity : Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.
  • Pharmacokinetics : Studies indicate that the trifluoromethyl group enhances metabolic stability and bioavailability of the compound in vivo, making it a candidate for further development.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
Anti-inflammatoryReduces cytokine production
AnticancerInduces apoptosis in cancer cells
Enzyme ModulationInhibits cyclooxygenase and kinases

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